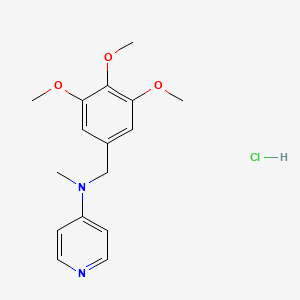

N-Methyl-N-(3,4,5-trimethoxybenzyl)pyridin-4-amine hydrochloride

Description

N-Methyl-N-(3,4,5-trimethoxybenzyl)pyridin-4-amine hydrochloride is a tertiary amine derivative featuring a pyridine ring substituted at the 4-position with a methyl group and a 3,4,5-trimethoxybenzyl moiety. This compound is structurally characterized by its aromatic pyridine core and the electron-rich trimethoxybenzyl group, which may enhance its solubility and binding affinity in biological systems.

Properties

Molecular Formula |

C16H21ClN2O3 |

|---|---|

Molecular Weight |

324.80 g/mol |

IUPAC Name |

N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]pyridin-4-amine;hydrochloride |

InChI |

InChI=1S/C16H20N2O3.ClH/c1-18(13-5-7-17-8-6-13)11-12-9-14(19-2)16(21-4)15(10-12)20-3;/h5-10H,11H2,1-4H3;1H |

InChI Key |

BDAYFYMMNSHTSW-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC(=C(C(=C1)OC)OC)OC)C2=CC=NC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(3,4,5-trimethoxybenzyl)pyridin-4-amine hydrochloride typically involves the reaction of 3,4,5-trimethoxybenzylamine with N-methylpyridin-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to a specific temperature, typically around 60-80°C, for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(3,4,5-trimethoxybenzyl)pyridin-4-amine hydrochloride can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents such as thionyl chloride.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or aldehydes.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-Methyl-N-(3,4,5-trimethoxybenzyl)pyridin-4-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-N-(3,4,5-trimethoxybenzyl)pyridin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on variations in the amine backbone, substituents on the benzyl group, or halogenation patterns. Below is a detailed comparison with three closely related compounds:

Structural and Functional Analogues

Key Structural and Functional Differences

Backbone Flexibility: The pyridine backbone in the target compound provides rigidity compared to the saturated pyrrolidine or piperidine rings in analogs . This rigidity may influence binding to flat aromatic receptors (e.g., serotonin or dopamine receptors).

The 4-chloro substituent in CAS 1261233-16-2 may increase electrophilicity, favoring interactions with nucleophilic biological targets (e.g., enzymes) .

Chirality :

- (S)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride contains a chiral center, which could lead to enantiomer-specific activity—a feature absent in the achiral target compound .

Biological Activity

N-Methyl-N-(3,4,5-trimethoxybenzyl)pyridin-4-amine hydrochloride, with the CAS number 1185303-85-8, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H21ClN2O3

- Molecular Weight : 324.80 g/mol

- CAS Number : 1185303-85-8

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the trimethoxybenzyl group enhances its lipophilicity, potentially facilitating better membrane permeability and receptor binding.

Biological Activities

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. Research indicates that it may induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1.

- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties. In vitro studies have shown that it can reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in neurodegenerative diseases.

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. In vitro assays indicate that it possesses moderate antibacterial effects against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on human breast cancer cells demonstrated significant cytotoxicity at concentrations above 10 µM. The mechanism was linked to the activation of the intrinsic apoptotic pathway, evidenced by increased levels of cleaved caspase-3 and PARP.

Case Study 2: Neuroprotection

In a model of oxidative stress induced by hydrogen peroxide in SH-SY5Y neuroblastoma cells, treatment with this compound resulted in a significant reduction in reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.